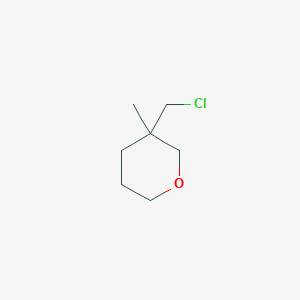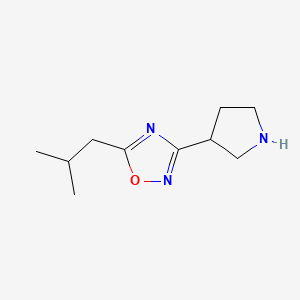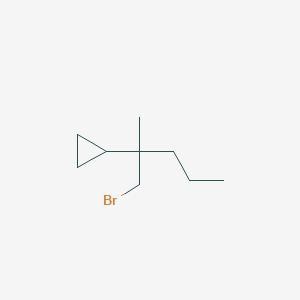
(1-Bromo-2-methylpentan-2-YL)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-methylpentan-2-YL)cyclopropane is an organic compound with the molecular formula C9H17Br It features a cyclopropane ring substituted with a bromo group and a methylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpentan-2-YL)cyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields the desired product in excellent yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-2-methylpentan-2-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Cyclopropyl amines, ethers, or thioethers.
Reduction: Cyclopropyl alkanes.
Oxidation: Cyclopropyl ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2-methylpentan-2-YL)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The cyclopropane ring is a common motif in drug design due to its rigidity and ability to fit into enzyme active sites.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-methylpentan-2-YL)cyclopropane in chemical reactions involves the formation of reactive intermediates, such as carbocations, carbanions, or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl Methyl Bromide: Similar structure but with a methyl group instead of a methylpentyl group.
Cyclopropyl Ethyl Bromide: Similar structure but with an ethyl group instead of a methylpentyl group.
Uniqueness
(1-Bromo-2-methylpentan-2-YL)cyclopropane is unique due to the presence of the bulky methylpentyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying steric effects in organic reactions.
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
(1-bromo-2-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
RKDOZSIFONSWID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CBr)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13192767.png)
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)

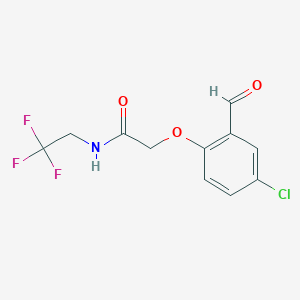
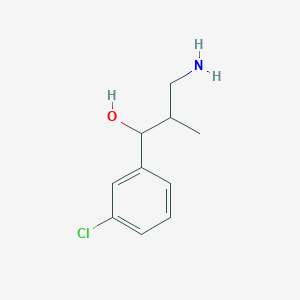

![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
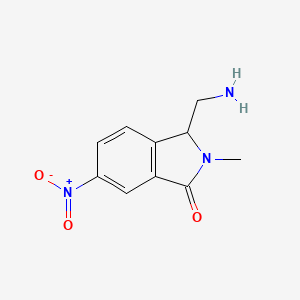
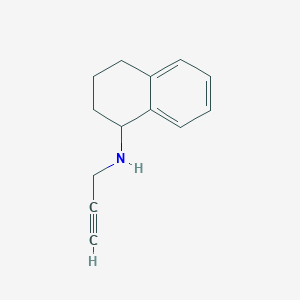
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)

![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
